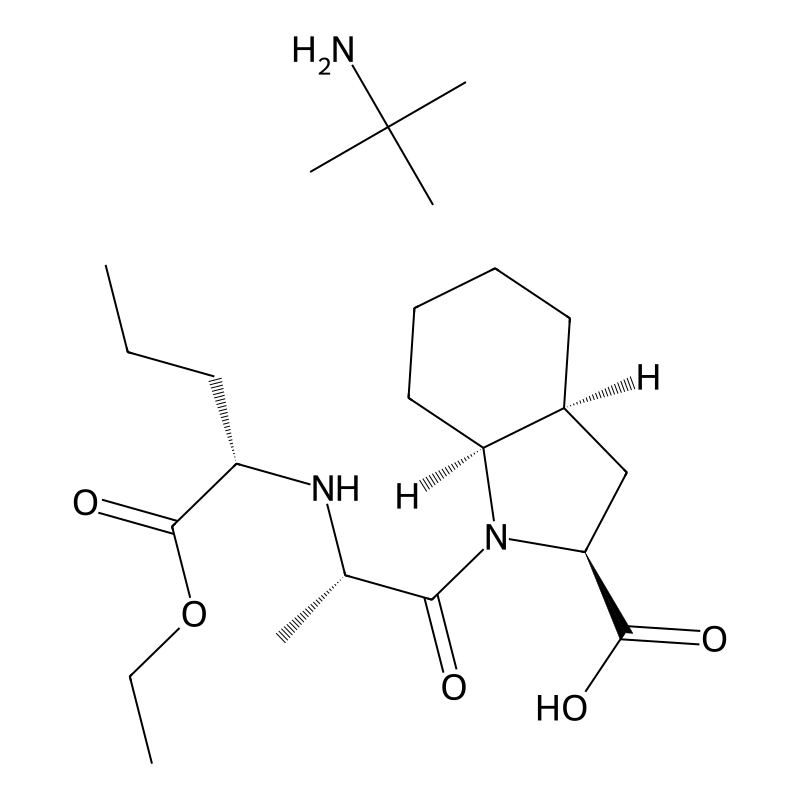

Perindopril erbumine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hypertension:

- Perindopril erbumine is well-established as a first-line treatment for hypertension, according to research findings National Institutes of Health (NIH): ). Studies demonstrate its effectiveness in lowering blood pressure in both adults and children [Source 1, Source 2].

Heart Failure:

- Research suggests that perindopril erbumine can improve outcomes in patients with heart failure by reducing mortality and hospitalization rates [Source 3, Source 4].

Other Areas of Investigation:

- Scientific studies are exploring the potential benefits of perindopril erbumine in other conditions, such as diabetic nephropathy (kidney damage caused by diabetes) and cognitive decline [Source 5, Source 6]. These areas are under ongoing research, and more evidence is needed to confirm its effectiveness in these specific conditions.

Perindopril erbumine is a prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used to manage hypertension and heart failure, as well as to reduce cardiovascular risk in patients with stable coronary artery disease. Upon administration, perindopril erbumine is rapidly converted in the liver to its active form, perindoprilat, which exerts its therapeutic effects by inhibiting the ACE enzyme. This inhibition decreases the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure .

The chemical formula for perindopril erbumine is C23H43N3O5, with a molecular weight of approximately 441.613 g/mol. Its structure features a complex arrangement that includes an octahydro-indole ring and an ethoxy group, contributing to its pharmacological properties .

Perindopril erbumine works by inhibiting ACE, an enzyme that plays a key role in regulating blood pressure. ACE converts angiotensin I, a hormone that constricts blood vessels, into angiotensin II, a more potent blood vessel constrictor. By inhibiting ACE, perindopril erbumine prevents the formation of angiotensin II, leading to relaxation of blood vessels and a subsequent decrease in blood pressure.

Decomposition

Perindopril erbumine is likely to decompose at high temperatures, but the specific breakdown products are not publicly available.

- Toxicity: Perindopril erbumine is generally well-tolerated, but side effects like dizziness, cough, and headache can occur. In rare cases, it can cause angioedema (severe swelling).

- Flammability: Not flammable

- Reactivity: No significant reactivity hazards reported

Perindopril erbumine undergoes hydrolysis in the liver, converting it into perindoprilat through enzymatic activity. The primary reaction involves the cleavage of the ester bond in perindopril erbumine, leading to the formation of the active metabolite, which then competes with angiotensin I for binding sites on ACE. This competitive inhibition prevents the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure .

The primary biological activity of perindopril erbumine is its role as an ACE inhibitor. By blocking ACE, it reduces levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, perindoprilat increases plasma renin activity due to loss of feedback inhibition from angiotensin II. This mechanism not only lowers blood pressure but also has beneficial effects on cardiac function in patients with heart failure .

Perindopril erbumine has been shown to improve endothelial function and may have protective effects on renal function in patients with hypertension or diabetes .

The synthesis of perindopril erbumine typically involves several steps:

- Formation of the Octahydro-Indole Core: The initial step involves constructing the octahydro-indole structure through cyclization reactions.

- Attachment of Functional Groups: Various functional groups such as ethoxy and amine groups are introduced through nucleophilic substitution reactions.

- Formation of the Prodrug: The final step includes esterification or amination processes to yield perindopril erbumine from its precursors.

The synthesis can be optimized for yield and purity using different solvents and reaction conditions .

Perindopril erbumine is primarily used in clinical settings for:

- Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.

- Heart Failure Treatment: It improves symptoms and outcomes in patients with mild to moderate heart failure.

- Cardiovascular Risk Reduction: It is utilized in patients with coronary artery disease to lower the risk of myocardial infarction and stroke .

Additionally, ongoing research is exploring its potential benefits in other cardiovascular conditions and metabolic disorders.

Perindopril erbumine may interact with various medications and substances:

- Diuretics: Concurrent use can enhance the hypotensive effect.

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These may reduce the antihypertensive effect of perindopril.

- Potassium Supplements: Co-administration can lead to hyperkalemia due to reduced aldosterone levels.

Monitoring for interactions is crucial when prescribing this medication alongside others that affect blood pressure or renal function .

Several compounds share similarities with perindopril erbumine, particularly within the ACE inhibitor class. The following table outlines these compounds along with their unique features:

| Compound Name | Unique Features |

|---|---|

| Lisinopril | Longer half-life; does not require metabolic activation |

| Ramipril | Proven benefits in high-risk cardiovascular patients; more potent at lower doses |

| Enalapril | Available as an injectable form; rapid onset of action |

| Quinapril | Dual action as both an ACE inhibitor and a bradykinin potentiator |

Perindopril erbumine stands out due to its specific metabolic pathway leading to perindoprilat and its favorable pharmacokinetic profile that allows for once-daily dosing compared to some other ACE inhibitors .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 15 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 14 of 15 companies with hazard statement code(s):;

H302 (64.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (14.29%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (71.43%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-dipeptidases [EC:3.4.15.-]

ACE (CD143) [HSA:1636] [KO:K01283]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Perindopril is extensively metabolized following oral administration, with only 4 to 12% of the dose recovered unchanged in the urine.

219 - 362 mL/min [oral administration]

Metabolism Metabolites

Perindopril has known human metabolites that include Perindoprilat glucuronide.

Wikipedia

Mosher's_acid